Cas no 2686-99-9 (3,4,5-Trimethacarb)

3,4,5-Trimethacarb is a carbamate insecticide known for its selective activity against certain pest species. It functions as an acetylcholinesterase inhibitor, disrupting nervous system function in target insects. The compound exhibits moderate persistence in the environment, balancing efficacy with reduced residual impact compared to organochlorine alternatives. Its structural features, including three methoxy substituents, contribute to its specificity and metabolic stability. 3,4,5-Trimethacarb demonstrates effectiveness in controlling agricultural pests while maintaining a favorable toxicity profile for non-target organisms when applied at recommended rates. The product is formulated for foliar applications, with optimal performance observed under standardized agricultural conditions. Proper handling and application protocols are essential to ensure safety and efficacy.
3,4,5-Trimethacarb structure
3,4,5-Trimethacarb structure
商品名:3,4,5-Trimethacarb
CAS番号:2686-99-9
MF:C11H15NO2
メガワット:193.2423
CID:260911
PubChem ID:17592

3,4,5-Trimethacarb 化学的及び物理的性質

名前と識別子

    • Phenol,3,4,5-trimethyl-, 1-(N-methylcarbamate)
    • SD 8530
    • LANDRIN
    • 3,4,5-TRIMETHYLPHENYL METHYL CARBAMATE
    • 3,4,5-TRIMETHACARB
    • 3,4,5-Landrin
    • 3,4,5-trimethylfenylesterkyselinymethylkarbaminove
    • 3,4,5-trimethyl-phenomethylcarbamate
    • 3,4,5-Trimethylphenyl N-methylcarbamate
    • (3,4,5-trimethylphenyl) N-methylcarbamate
    • 3,4,5-Trimethylphenol methylcarbamate
    • 3,4,5-Trimetylphenyl-N-methylcarbamat
    • Caswell No. 893A
    • Landrin 1
    • LANDRIN A
    • Methylcarbamic acid 3,4,5-trimethylphenyl ester
    • Shell 8530
    • Shell SD-8530
    • SCHEMBL119743
    • 2686-99-9
    • PHENOL, 3,4,5-TRIMETHYL-, 1-(N-METHYLCARBAMATE)
    • 3,4,5-Trimethylfenylester kyseliny methylkarbaminove
    • OMS-597
    • 3,4,5-Trimethylphenyl methylcarbamate
    • AUQAUAIUNJIIEP-UHFFFAOYSA-N
    • AKOS006274660
    • Phenol, 3,4,5-trimethyl-, methylcarbamate
    • JG6XSN0Z2I
    • 3,4,5-Trimethacarb 10 microg/mL in Cyclohexane
    • AI3-25843
    • BRN 2052372
    • (3, 4, 5-trimethylphenyl) N-methylcarbamate
    • Q27118023
    • Trimethacarb [ANSI]
    • 3,4,5-Trimethylfenylester kyseliny methylkarbaminove [Czech]
    • UNII-JG6XSN0Z2I
    • NS00010532
    • Trimethacarb
    • DTXSID1040322
    • CHEBI:38894
    • 1ST20387
    • ENT-25,843
    • EINECS 220-245-9
    • Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester
    • Phenol, 3,4,5-trimethyl-, methylcarbamate (9CI)
    • DTXCID5012503
    • Carbamic acid, methyl-, 3,4,5-trimethylphenyl ester (7CI)(8CI)
    • Phenol, 2,3,5(or 3,4,5)-trimethyl-, methylcarbamate (9CI)
    • Trimethacarb (ANSI)
    • 3,4,5-Trimethacarb
    • インチ: InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)
    • InChIKey: AUQAUAIUNJIIEP-UHFFFAOYSA-N
    • ほほえんだ: CNC(OC1C=C(C)C(C)=C(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 193.11000
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 38.3Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: イエロー半固体油性
  • 密度みつど: 1.0945 (rough estimate)
  • ふってん: 329.46°C (rough estimate)
  • 屈折率: 1.5080 (estimate)
  • PSA: 38.33000
  • LogP: 2.72090
  • ようかいせい: メタノール/エタノール/アセトン/ベンゼン/トルエン等に可溶な有機溶媒

3,4,5-Trimethacarb セキュリティ情報

3,4,5-Trimethacarb 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3,4,5-Trimethacarb 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T720880-10mg
3,4,5-Trimethacarb
2686-99-9
10mg
$1499.00 2023-05-17
TRC
T720880-1mg
3,4,5-Trimethacarb
2686-99-9
1mg
$190.00 2023-05-17
A2B Chem LLC
AF29168-10mg
3,4,5-TRIMETHACARB
2686-99-9 99%
10mg
$180.00 2024-04-20

3,4,5-Trimethacarbに関する追加情報

3,4,5-Trimethacarb: A Comprehensive Overview

3,4,5-Trimethacarb (CAS No. 2686-99-9) is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as trimethacarb, is a derivative of methacrylic acid and has been extensively studied for its unique chemical properties and potential uses in materials science, biotechnology, and pharmaceuticals. The CAS No. 2686-99-9 uniquely identifies this compound in chemical databases worldwide, ensuring precise referencing in research and development.

The molecular structure of 3,4,5-trimethacarb consists of a central aromatic ring substituted with three methacrylate groups at the 3, 4, and 5 positions. This substitution pattern imparts the compound with high reactivity and versatility in polymerization reactions. Recent studies have highlighted its ability to form cross-linked polymers with exceptional mechanical and thermal properties, making it a valuable component in advanced materials development.

In the field of materials science, trimethacarb has been utilized as a monomer for synthesizing high-performance polymers. These polymers exhibit excellent resistance to environmental factors such as UV radiation and moisture, making them ideal for applications in coatings, adhesives, and electronic devices. Researchers have also explored the use of trimethacarb in creating biocompatible materials for medical implants and drug delivery systems.

Recent advancements in green chemistry have led to the exploration of trimethacarb as a sustainable alternative to traditional monomers. Its ability to undergo controlled polymerization under mild conditions reduces energy consumption and minimizes waste generation during production processes. This aligns with global efforts to develop eco-friendly materials while maintaining high performance standards.

The synthesis of trimethacarb involves a multi-step process that typically includes esterification reactions followed by purification techniques such as column chromatography or recrystallization. The purity of the compound is critical for ensuring consistent polymerization outcomes and has been a focus area in recent research studies.

In addition to its industrial applications, trimethacarb has shown promise in biomedical research. Its biocompatibility and ability to form hydrogels have made it a candidate for tissue engineering applications. Studies have demonstrated that hydrogels synthesized from trimethacarb can support cell proliferation while maintaining structural integrity under physiological conditions.

The optical properties of polymers derived from trimethacarb have also been investigated for use in optical devices such as lenses and waveguides. The high refractive index and low dispersion characteristics of these polymers make them suitable for advanced optical systems.

Despite its numerous advantages, the commercial adoption of trimethacarb faces challenges related to cost-effectiveness and scalability of production processes. Ongoing research is focused on optimizing synthesis methods to reduce production costs while maintaining product quality.

In conclusion, 3,4,5-trimethacarb (CAS No. 2686-99-9) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical properties and potential for sustainable material development position it as a key player in future technological advancements.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:2686-99-9)3,4,5-TRIMETHACARB
sfd7534
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ